molecular formula C12H11N3O B3865498 N-benzylpyrazine-2-carboxamide

N-benzylpyrazine-2-carboxamide

Cat. No.: B3865498
M. Wt: 213.23 g/mol
InChI Key: LCEYIUAAVRLLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylpyrazine-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel antimycobacterial agents . This compound is a structural analogue of Pyrazinamide (PZA), a first-line drug used in tuberculosis (TB) therapy . Researchers utilize this core structure to explore structure-activity relationships (SAR) by synthesizing various derivatives with substitutions on both the pyrazine and benzyl rings to enhance potency and overcome drug resistance . Studies on substituted N-benzylpyrazine-2-carboxamides have identified promising candidates with high activity against Mycobacterium tuberculosis . For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against M. tuberculosis and other mycobacterial strains . The mechanism of action for these analogues is an area of active investigation; they are considered prodrugs, like PZA, and may target multiple pathways within the mycobacterial cell, including fatty acid synthase-I (FAS-I) and ribosomal protein S1 (RpsA), which are vital for cell wall synthesis and protein translation . Beyond antimycobacterial applications, some derivatives in this class have also been evaluated for antifungal activity against strains like Trichophyton mentagrophytes and for their ability to inhibit photosynthetic electron transport (PET) in plant chloroplasts, indicating potential as biochemical tools or herbicidal agents . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(11-9-13-6-7-14-11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEYIUAAVRLLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzylpyrazine 2 Carboxamide and Its Derivatives

Established Synthetic Routes for N-Benzylpyrazine-2-carboxamide Core Structure

The formation of the amide bond between a pyrazinecarboxylic acid derivative and a benzylamine (B48309) is the cornerstone of synthesizing the this compound core. Several established methods are utilized, each with specific advantages in terms of efficiency, scalability, and substrate scope.

Aminolysis, the reaction of an amine with a carboxylic acid or its derivative, is a fundamental approach to forming the this compound linkage. This can be achieved directly from the carboxylic acid, though activation is often required, or more commonly from esters.

Recent advancements have demonstrated the use of enzymatic catalysis for this transformation. In a continuous-flow system, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the aminolysis of pyrazine (B50134) esters with various amines, including benzylamines. researchgate.net This biocatalytic method offers a greener alternative to traditional chemical synthesis, with one study achieving a maximum yield of 91.6% in tert-amyl alcohol solvent at 45 °C in just 20 minutes. researchgate.netresearchgate.net Another approach involves activating the pyrazinecarboxylic acid with reagents like N,N-dimethylformamide (DMF) or 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.net

A highly effective and widely used method for synthesizing N-benzylpyrazine-2-carboxamides is the coupling of a pyrazinecarboxylic acid chloride with a substituted benzylamine. researchgate.netmdpi.comnih.govuitm.edu.my This method typically involves a two-step process. First, the corresponding pyrazinecarboxylic acid is converted to its more reactive acyl chloride. A common reagent for this chlorination is thionyl chloride (SOCl₂), often with a catalytic amount of DMF. researchgate.netsemanticscholar.org

The resulting pyrazinecarboxylic acid chloride is then reacted with an appropriate unsubstituted or ring-substituted benzylamine in a condensation reaction. mdpi.comsemanticscholar.org These reactions generally proceed under mild conditions and provide good to excellent yields, often ranging from 59% to 91%. mdpi.comsemanticscholar.org This route's robustness allows for the synthesis of a wide array of derivatives by varying the substituents on both the pyrazine ring and the benzylamine. mdpi.comnih.gov For instance, a series of twelve different amides were synthesized by condensing chlorides of 5-chloropyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid with various benzylamines. mdpi.comsemanticscholar.org

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a valuable tool for preparing this compound and its derivatives. sciforum.netnih.gov This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. sciforum.net

Microwave irradiation has been successfully applied to the coupling reaction of methyl pyrazinecarboxylates with ring-substituted benzylamines. sciforum.net In one protocol, N-substituted 3-aminopyrazine-2-carboxamides were prepared via a microwave-assisted aminodehalogenation reaction, which was chosen for its efficiency. sciforum.net Another study employed a CEM Discover microwave reactor for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, setting the conditions to 130 °C and 90 W for 40 minutes. nih.gov This methodology has proven effective for preparing series of pyrazinamide (B1679903) analogues for biological screening. sciforum.netsciforum.net

Derivatization Strategies on the Pyrazine Moiety

Functionalization of the pyrazine ring is a key strategy for modulating the physicochemical and biological properties of this compound. This is typically achieved through halogenation followed by nucleophilic substitution reactions.

Halogenated N-benzylpyrazine-2-carboxamides are crucial intermediates for further derivatization and are often synthesized from pre-halogenated starting materials. The synthesis commonly starts with a halogen-substituted pyrazinecarboxylic acid, such as 3-chloro-, 5-chloro-, or 6-chloropyrazine-2-carboxylic acid. mdpi.commdpi.comrsc.orgrsc.org These precursors are converted to their respective acid chlorides and subsequently coupled with benzylamines to yield N-benzyl-chloropyrazine-2-carboxamides. mdpi.commdpi.com

For example, substituted N-benzyl-3-chloropyrazine-2-carboxamides have been prepared as positional isomers of the corresponding 5-chloro and 6-chloro derivatives. mdpi.com In some instances, the reaction conditions for aminolysis of the acyl chloride can lead to a simultaneous substitution of the pyrazine-bound chlorine atom with the benzylamino moiety, resulting in di-substituted products like N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. mdpi.comresearchgate.net

The synthesis of 5-chloro-N-benzylpyrazine-2-carboxamide from 5-hydroxypyrazine-2-carboxylic acid illustrates a typical procedure. The starting material is treated with thionyl chloride, which simultaneously forms the acyl chloride and substitutes the hydroxyl group with chlorine, a reaction catalyzed by DMF. semanticscholar.org

Table 1: Examples of Synthesized N-Benzyl-chloropyrazine-2-carboxamides

Compound NameStarting Pyrazine AcidYieldMelting Point (°C)Reference
N-Benzyl-5-chloropyrazine-2-carboxamide5-Chloropyrazine-2-carboxylic acid81%101.9–103.1 semanticscholar.org
3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide3-Chloropyrazine-2-carboxylic acid46%101.7–102.8 mdpi.com
3-Chloro-N-(2,4-dichlorobenzyl)pyrazine-2-carboxamide3-Chloropyrazine-2-carboxylic acid58%99.5–100.4 mdpi.com

The halogen atoms on the pyrazine ring of this compound derivatives serve as excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of various alkylamino groups. This derivatization is a common strategy to explore structure-activity relationships. researchgate.net

Target compounds are typically prepared by reacting chloro-derivatives of this compound with a range of non-aromatic amines (alkylamines). researchgate.net Studies have systematically investigated substitutions at the C(3), C(5), and C(6) positions. rsc.orgrsc.org For instance, series of 5-alkylamino- and 6-alkylamino-N-benzylpyrazine-2-carboxamides were synthesized from their respective 5-chloro and 6-chloro precursors by nucleophilic substitution with n-alkylamines, ranging from butylamine (B146782) to octylamine. rsc.orgresearchgate.net

It has been observed that the position of the alkylamino chain significantly influences the properties of the resulting compounds. rsc.orgrsc.org While substitutions at the C(5) and C(6) positions have yielded biologically active compounds, derivatives with substitution at the C(3) position were found to be completely inactive in some studies. rsc.orgrsc.orgrsc.org The activity of the 5- and 6-alkylamino isomers often depends on the length of the alkyl chain. rsc.org

Table 2: Alkylamino Substitution Reactions on Chloro-N-benzylpyrazine-2-carboxamides

PrecursorAminePosition of SubstitutionResulting Compound SeriesReference
N-Benzyl-6-chloropyrazine-2-carboxamiden-Alkylamines (butyl- to octylamine)C(6)6-Alkylamino-N-benzylpyrazine-2-carboxamides rsc.orgrsc.org
N-Benzyl-5-chloropyrazine-2-carboxamiden-Alkylamines (butyl- to octylamine)C(5)5-Alkylamino-N-benzylpyrazine-2-carboxamides rsc.orgrsc.org
N-Benzyl-3-chloropyrazine-2-carboxamiden-Alkylamines (butyl- to octylamine)C(3)3-Alkylamino-N-benzylpyrazine-2-carboxamides rsc.orgrsc.org

Introduction of Alkyl and tert-Butyl Substituents

The incorporation of alkyl and tert-butyl groups onto the pyrazine core of this compound has been a strategy to modulate the lipophilicity and steric profile of the molecule. These substituents can significantly influence the biological activity of the resulting derivatives.

One common synthetic approach involves the use of appropriately substituted pyrazine-2-carboxylic acids as starting materials. For instance, 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has been utilized in the synthesis of this compound derivatives. mdpi.com The synthesis proceeds via the aminolysis of the corresponding acid chloride with benzylamines. mdpi.com This method allows for the direct incorporation of the tert-butyl group at the C-5 position of the pyrazine ring.

The introduction of alkylamino groups at various positions on the pyrazine ring has also been explored. Starting from chloro-substituted N-benzylpyrazine-2-carboxamides, nucleophilic substitution with n-alkylamines (ranging from butylamine to octylamine) has been successfully employed to generate series of 5-alkylamino- and 6-alkylamino-N-benzylpyrazine-2-carboxamides. rsc.orgrsc.org Microwave-assisted synthesis has been shown to accelerate these substitution reactions. rsc.org However, the substitution of a chlorine atom at the 3-position with alkylamines was reported to be disadvantageous, leading to inactive compounds. rsc.org

The following table summarizes representative compounds with alkyl and tert-butyl substituents and their reported biological activities.

Compound NamePyrazine Ring SubstituentsBenzyl (B1604629) Moiety SubstituentsReference
5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide5-tert-butyl, 6-chloroUnsubstituted mdpi.com
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide5-tert-butyl, 6-chloro4-methoxy mdpi.comnih.gov
5-tert-Butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide5-tert-butyl, 6-chloro4-chloro mdpi.com
5-tert-Butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide5-tert-butyl, 6-chloro3-trifluoromethyl mdpi.com
6-Alkylamino-N-benzylpyrazine-2-carboxamides6-alkylaminoUnsubstituted rsc.orgrsc.org
5-Alkylamino-N-benzylpyrazine-2-carboxamides5-alkylaminoUnsubstituted rsc.orgrsc.org

Formation of 3-(Benzylamino)pyrazine-2-carboxamide (B14487085) Analogues

The synthesis of 3-(benzylamino)pyrazine-2-carboxamide analogues represents a significant area of investigation. These compounds, where a benzylamino group is directly attached to the C-3 position of the pyrazine ring, have been prepared through several synthetic routes.

A primary method involves the aminodehalogenation of a 3-chloropyrazine-2-carboxamide (B1267238) precursor. nih.govmdpi.com In this reaction, 3-chloropyrazine-2-carboxamide is treated with various ring-substituted benzylamines to yield the desired 3-(benzylamino)pyrazine-2-carboxamides. nih.govmdpi.com This approach has been utilized to create a library of compounds with diverse substituents on the benzylamino moiety. nih.gov

Interestingly, the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides has been observed as a side product during the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides. mdpi.comnih.govresearchgate.net This "double substitution," where the chlorine at the 3-position is replaced by a benzylamino group during the aminolysis of the acyl chloride, can be promoted by modifying the reaction conditions to become the primary pathway. mdpi.comnih.govresearchgate.net

Microwave-assisted synthesis has also been effectively employed for the coupling of 3-chloropyrazine-2-carboxamide with ring-substituted benzylamines, offering advantages in terms of reaction time and yield. sciforum.net

The table below showcases some of the synthesized 3-(benzylamino)pyrazine-2-carboxamide analogues.

Compound NamePyrazine Ring SubstituentsBenzylamino Moiety SubstituentsReference
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide3-[(4-methylbenzyl)amino]4-methyl nih.govmdpi.com
N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide3-((2-methylbenzyl)amino)2-methyl (on both benzyl groups) mdpi.comnih.govresearchgate.net
N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide3-((3,4-dichlorobenzyl)amino)3,4-dichloro (on both benzyl groups) mdpi.comnih.govresearchgate.net
3-((4-(Trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide3-((4-(trifluoromethyl)benzyl)amino)4-trifluoromethyl sciforum.net
3-(3,4-Dichlorobenzylamino)-pyrazine-2-carboxamide3-(3,4-dichlorobenzylamino)3,4-dichloro sciforum.net

Derivatization Strategies on the Benzyl Moiety

Ring-Substituted Benzylamine Coupling Reactions

A widely used strategy for the derivatization of this compound involves the coupling of substituted pyrazine-2-carboxylic acid chlorides with a variety of ring-substituted benzylamines. mdpi.comnih.gov This modular approach allows for the systematic investigation of the impact of different substituents on the benzyl ring.

The general synthetic scheme involves the condensation of a pyrazine-2-carbonyl chloride with a substituted benzylamine under mild conditions. mdpi.com This method has been used to prepare series of N-benzylpyrazine-2-carboxamides with substituents at various positions of the benzyl ring. For example, derivatives with chloro, methoxy (B1213986), and trifluoromethyl groups on the benzyl moiety have been synthesized from their corresponding substituted benzylamines. mdpi.com

Microwave-assisted coupling reactions have also been reported for the synthesis of N-benzylpyrazine-2-carboxamides from methyl pyrazinecarboxylates and ring-substituted benzylamines. sciforum.net This technique provides an efficient alternative to traditional heating methods.

Introduction of Thiophen-3-yl Substituents

The incorporation of heteroaromatic rings, such as thiophene (B33073), into the this compound scaffold has been explored to expand the chemical space of these derivatives. While the direct synthesis of N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide is not extensively detailed in the provided context, related structures have been synthesized.

For instance, the synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves a multi-step process where the thiophene ring is introduced at the 3-position of the pyrazine core. Another related compound, N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide, has also been synthesized, indicating the feasibility of incorporating thiophene moieties. evitachem.com These syntheses often involve condensation and cyclization reactions to build the heterocyclic systems. evitachem.com

Influence of Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of the substituents on the benzyl moiety plays a crucial role in the chemical properties and biological activities of this compound derivatives. Both electron-donating and electron-withdrawing groups have been systematically introduced to study their effects.

Electron-Donating Groups: The presence of electron-donating groups, such as methyl (CH₃) and methoxy (OCH₃), on the benzyl ring has been found to be advantageous for certain biological activities. mdpi.comnih.gov For example, in a series of 3-benzylamino-N-benzylpyrazine-2-carboxamides, derivatives with 2-CH₃ and 4-CH₃ substitutions on the benzyl rings showed notable antimycobacterial activity. mdpi.com

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like halogens (e.g., Cl) and trifluoromethyl (CF₃) have also been extensively studied. mdpi.commdpi.comscispace.com Dichloro-substituted derivatives, such as N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, have demonstrated significant antimycobacterial efficacy. mdpi.comnih.gov The position of the substituent is also critical; for instance, a trifluoromethyl group in the meta position of the benzyl ring has been incorporated into active compounds. mdpi.com The electronic effects of these substituents can influence factors such as the molecule's interaction with biological targets and its metabolic stability. nih.gov

The following table provides examples of compounds with electron-donating and electron-withdrawing substituents on the benzyl moiety.

Compound NameSubstituent TypeBenzyl Moiety Substituent(s)Reference
N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamideElectron-Donating2-Methyl mdpi.comnih.govresearchgate.net
3-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamideElectron-Donating4-Methyl mdpi.com
6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideElectron-Donating4-Methoxy mdpi.com
3-Chloro-N-(2,4-dichlorobenzyl)pyrazine-2-carboxamideElectron-Withdrawing2,4-Dichloro mdpi.com
3-Chloro-N-(3-(trifluoromethyl)benzyl)pyrazine-2-carboxamideElectron-Withdrawing3-Trifluoromethyl mdpi.com
5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamideElectron-Withdrawing3-Trifluoromethyl mdpi.comnih.gov

Stereochemical Considerations in Synthesis and Derivatization

While much of the research on this compound focuses on the synthesis of racemic mixtures or achiral molecules, some studies have touched upon stereochemical aspects. The introduction of stereocenters can arise from the use of chiral starting materials or during certain reaction steps.

For example, in the synthesis of perhydropyrrolo[1,2-a]pyrazine derivatives, which share a similar structural core, the Ugi five-center four-component reaction using chiral amino acids as starting materials leads to the formation of products with defined stereochemistry. mdpi.com Although not directly involving this compound, this highlights a potential route to stereochemically pure compounds in related systems.

In some instances, a loss of stereoselectivity has been observed, influenced by factors such as the steric bulk of the reactants. mdpi.com The separation of enantiomers from a racemic mixture using chiral chromatography has also been reported for related heterocyclic compounds, indicating a method to obtain stereochemically pure isomers. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically relevant molecules, including this compound and its derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient synthetic routes. Key green chemistry strategies employed in the synthesis of these compounds include the use of alternative energy sources like microwave irradiation and ultrasound, the application of biocatalysts, and the utilization of greener solvents.

One prominent green approach is the use of microwave-assisted synthesis . The microwave-assisted coupling reaction of methyl esters of substituted pyrazinecarboxylic acids with ring-substituted benzylamines has been successfully employed to produce a series of substituted N-benzylpyrazine-2-carboxamides. sciforum.net This method often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. sciforum.netnih.gov For instance, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been achieved using microwave irradiation at 130°C for 40 minutes. nih.gov Similarly, other derivatives have been prepared in pressurized vials using a focused field microwave reactor. dntb.gov.uamdpi.com

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Research has demonstrated the use of enzymes for the amidation of pyrazine esters to produce pyrazinamide derivatives. Specifically, Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been used to catalyze the synthesis of this compound from pyrazine-2-carboxylate (B1225951) and benzylamine. rsc.org This enzymatic method can be conducted in a greener solvent such as tert-amyl alcohol at a mild temperature of 45°C, achieving a high yield. rsc.org The use of biocatalysts not only avoids harsh reaction conditions but also often results in high selectivity and reduced by-product formation.

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of pyrazinamide derivatives often employ solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net Green chemistry approaches have focused on finding less hazardous alternatives. As mentioned, tert-amyl alcohol has been identified as a greener solvent for the biocatalytic synthesis of pyrazinamide derivatives. researchgate.netrsc.org

The following table summarizes various green chemistry approaches used in the synthesis of this compound and its derivatives, highlighting the reaction conditions and outcomes.

Interactive Data Table: Green Synthesis Methods for this compound and Derivatives

MethodCatalyst/ConditionsReactantsProductSolventReaction TimeYield (%)Reference
Microwave-Assisted130°C, 90W3-Aminopyrazine-2-carboxylic acid methyl ester, Substituted benzylamineN-Substituted 3-aminopyrazine-2-carboxamideMethanol40 min- nih.gov
Microwave-Assisted-Methyl-pyrazinecarboxylate, Ring-substituted benzylaminesSubstituted N-benzylpyrazine-2-carboxamides--- sciforum.net
Ultrasound-Assisted40 kHz, 120W, 60°CPyrazinamide, Isoniazid (B1672263)Pyrazinamide-isoniazid hybrid-1 h70 scielo.org.counal.edu.co
BiocatalysisLipozyme® TL IM, 45°CPyrazine-2-carboxylate, BenzylamineThis compoundtert-Amyl alcohol20 min91.6 rsc.org

Structure Activity Relationship Sar Studies of N Benzylpyrazine 2 Carboxamide Analogues

Fundamental Contributions of the Pyrazine-2-carboxamide Core to Biological Activity

The pyrazine-2-carboxamide structure is the essential pharmacophore responsible for the antimycobacterial effects observed in this class of compounds. It is analogous to nicotinamide (B372718) and serves as the foundational skeleton for pyrazinamide (B1679903). nih.gov PZA itself is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme under acidic conditions. nih.gov This mechanism highlights the critical role of the pyrazine (B50134) ring and the carboxamide side chain. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the molecule's electronic properties and its ability to interact with biological targets. nih.gov The carboxamide group is also crucial, as its hydrolysis is the key activation step for PZA. nih.gov In the broader class of N-benzylpyrazine-2-carboxamide analogues, this core unit is retained and considered indispensable for activity, with various substitutions on both the pyrazine and benzyl (B1604629) rings being explored to modulate potency and spectrum. nih.govmdpi.com

Impact of Substituent Position and Nature on the Pyrazine Ring

Modifications to the pyrazine ring have proven to be a fruitful strategy for enhancing the antimycobacterial activity of this compound analogues. The position and chemical nature of the substituents dramatically alter the compound's efficacy.

The introduction of alkylamino groups to the pyrazine ring has been systematically studied. Research shows that both the length of the alkyl chain and its point of attachment (position) on the ring are critical determinants of antimycobacterial potency.

Positional Importance : The location of the substituent is paramount. Studies comparing 3-, 5-, and 6-substituted derivatives found that placing an alkylamino group at the C-3 position was disadvantageous, leading to completely inactive compounds. rsc.org In contrast, substitutions at the C-5 and C-6 positions yielded compounds with significant activity against Mycobacterium tuberculosis. rsc.org

Chain Length : For active isomers (substituted at C-5 or C-6), the length of the n-alkylamino chain (ranging from butylamino to octylamino) influences activity. rsc.org In a series of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides, it was observed that for a comparable level of lipophilicity, a longer alkyl chain in the 3-(alkylamino) substituent was more favorable for antimycobacterial activity. nih.gov For instance, comparing two compounds with seven carbons in their aliphatic chains, the one with a longer C6H13 chain at the 3-position was twice as active as the one with a C5H11 chain at the same position and a slightly longer N-alkyl group on the carboxamide. nih.gov

CompoundSubstitution at Position 3Substitution at Position 2MIC (μg/mL) vs M. tuberculosis
14-NH-C6H13-CONHCH325
21-NH-C5H11-CONHC2H550

Halogenation of the pyrazine ring is a key strategy in modifying the activity of these analogues. Chlorine has been the most extensively studied halogen.

5-chloro and 6-chloro Substitutions : Chlorine atoms at the C-5 and C-6 positions have been shown to be significant for high antimycobacterial activity. nih.gov Specifically, 6-chloro derivatives with certain substitutions on the phenyl ring showed potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against M. tuberculosis. mdpi.commdpi.com 5-chloro derivatives also demonstrated substantial activity, with MICs often around 12.5 µg/mL. mdpi.com The inhibitor of fatty acid synthase I (FAS I), 5-chloropyrazinamide, has served as a template for many of these designs. mdpi.comresearchgate.net

3-chloro Substitution : In stark contrast to the 5- and 6-chloro analogues, moving the chlorine atom to the C-3 position resulted in a significant decrease or complete loss of antimycobacterial activity against M. tuberculosis H37Rv. mdpi.com This underscores the critical importance of the substituent's position on the pyrazine core for biological function.

The incorporation of bulky alkyl groups, particularly a tert-butyl group, has been identified as a favorable modification.

5-tert-Butyl Group : A tert-butyl group at the C-5 position of the pyrazine ring is a recurring feature in many of the most active compounds. nih.govnih.gov This substituent often appears in combination with a 6-chloro group. nih.gov

Combined Substitutions : The combination of a 5-tert-butyl group and a 6-chloro substituent on the pyrazine ring has proven to be particularly effective. nih.gov The compound 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, for example, exhibited one of the highest activities against M. tuberculosis (MIC = 6.25 µg/mL) and was also effective against other mycobacterial strains that are typically not susceptible to PZA. nih.govmdpi.com

Pyrazine Ring SubstituentsBenzyl Ring SubstituentCompound NameMIC (μg/mL) vs M. tuberculosis H37Rv
6-Cl4-OCH36-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25
5-tert-Butyl, 6-Cl3-CF35-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide6.25
5-tert-Butyl, 6-Cl4-OCH35-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25
5-Cl3-CF35-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide25
3-Cl4-OCH33-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide25

Significance of Substituent Patterns on the Benzyl Moiety

While modifications to the pyrazine ring are crucial, the substituents on the benzyl portion of the molecule also play a significant role in modulating biological activity.

Systematic variation of substituents on the phenyl ring of the benzyl moiety has revealed that both electron-donating and electron-withdrawing groups can enhance antimycobacterial activity, often depending on the substitution pattern on the pyrazine ring.

Favorable Substituents : Studies have shown that a 4-methoxy group (an electron-donating group) and a 3-trifluoromethyl group (an electron-withdrawing group) on the benzyl ring are particularly suitable, especially when the pyrazine ring is disubstituted. nih.gov For instance, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed high activity. nih.gov

Halogen Substitutions : Halogen atoms on the phenyl ring are also important. In a series of 5-chloropyrazine derivatives, compounds with 4-chloro, 4-bromo, or 2,4-dichloro substitutions on the phenyl ring displayed good antimycobacterial activity (MIC = 12.5 µg/mL). mdpi.com For the 6-chloro series, a 4-chloro substituent was also associated with high activity (MIC = 6.25–12.5 µg/mL). mdpi.com

Alkyl Substitutions : Simple alkyl groups on the phenyl ring have also been investigated. In a series of 3-benzylamino-N-benzylpyrazine-2-carboxamides, a derivative with a 2-methyl substitution on both benzyl rings was one of the most effective compounds against M. tuberculosis (MIC = 12.5 µg/mL). mdpi.com

The interplay between the substituents on the pyrazine core and the benzyl moiety is complex. The most potent compounds often feature an optimal combination of substitutions on both rings, such as the 5-tert-butyl-6-chloro substitution on the pyrazine ring paired with a 4-methoxybenzyl or 3-trifluoromethylbenzyl group. nih.gov

Effects of Multi-Substituted Benzyl Groups

The exploration of multi-substituted benzyl groups in this compound analogues has revealed specific patterns that influence their biological activity, particularly their antimycobacterial efficacy. Research indicates that the presence and position of multiple substituents on the phenyl ring can significantly modulate the compound's potency.

For instance, dichlorinated derivatives have been a focus of investigation. Studies on 5-chloropyrazine-2-carboxamides bearing an N-benzylamino moiety have shown that compounds with a 2,4-dichloro substitution on the phenyl ring exhibit notable antimycobacterial activity, with a minimum inhibitory concentration (MIC) of 12.5 μg·mL⁻¹ mdpi.com. Similarly, the compound N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide was identified as one of the most effective agents against Mycobacterium tuberculosis H37Rv, registering an MIC value of 12.5 μg·mL⁻¹ mdpi.comnih.gov. This suggests that a 3,4-disubstitution pattern on the benzyl ring is favorable for activity.

The data underscores that specific multi-substitution patterns, such as dichlorination at the 3 and 4 positions of the benzyl ring, are advantageous for the antimycobacterial profile of this compound derivatives.

Contribution of the Methylene (B1212753) Moiety in the Connecting Bridge

A key structural feature of N-benzylpyrazine-2-carboxamides is the methylene (-CH₂-) group that acts as a bridge between the pyrazine-2-carboxamide core and the phenyl ring. The influence of this methylene linker has been a specific focus of structure-activity relationship (SAR) studies, often by comparing this class of compounds to their N-phenylpyrazine-2-carboxamide analogues, which lack the methylene bridge nih.govsciforum.net.

The primary role of the methylene moiety is to introduce conformational flexibility to the molecule. This flexibility can affect how the molecule binds to its biological target. However, studies directly comparing the antimycobacterial activity of N-benzyl and N-phenyl analogues suggest that the presence of this linker can be detrimental to potency.

Physicochemical Properties and their Impact on Biological Activity

Relationship between Molecular Lipophilicity and Antimycobacterial Activity

The relationship between lipophilicity, a critical physicochemical parameter, and the antimycobacterial activity of this compound derivatives is complex and not always linear. Lipophilicity influences a drug's ability to cross the complex, lipid-rich cell wall of mycobacteria.

In studies of substituted N-benzylpyrazine-2-carboxamides, no clear, direct correlation has been established between lipophilicity (often measured as log k) and antimycobacterial activity nih.gov. For example, the most lipophilic compound in one series, 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (log k = 1.3638), was one of the most active against M. tuberculosis (MIC = 6.25 µg/mL). However, another compound, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, which had the lowest lipophilicity in the series (log k = 0.1838), demonstrated the exact same level of activity (MIC = 6.25 µg/mL) nih.gov. This indicates that while a certain degree of lipophilicity is necessary, it is not the sole determinant of antimycobacterial potency.

Similarly, in the related series of N-phenyl-5-chloropyrazine-2-carboxamides, lipophilicity did not correlate with antimycobacterial activity nih.gov. Highly lipophilic compounds in that series, particularly those with multiple halogen substituents, were often inactive or weakly active due to poor solubility in the testing medium nih.gov. This suggests an optimal range of lipophilicity is required for activity, where the compound is lipid-soluble enough to penetrate the mycobacterial cell wall but also sufficiently water-soluble to be bioavailable in the assay medium.

Antimycobacterial Activity and Lipophilicity of Selected N-Benzylpyrazine-2-carboxamides
CompoundSubstituentsLipophilicity (log k)MIC vs. M. tuberculosis (µg/mL)
5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamidePyrazine: 5-t-Bu, 6-Cl; Benzyl: 3-CF₃1.36386.25
6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamidePyrazine: 6-Cl; Benzyl: 4-OCH₃0.18386.25
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamidePyrazine: 5-t-Bu, 6-Cl; Benzyl: 4-OCH₃N/A6.25

Correlation between Lipophilicity and Photosynthesis-Inhibiting Activity

In contrast to the complex relationship with antimycobacterial activity, the correlation between lipophilicity and the photosynthesis-inhibiting activity of N-benzylpyrazine-2-carboxamides is much clearer. These compounds have been shown to inhibit photosynthetic electron transport (PET) in plant chloroplasts, a mechanism often associated with herbicidal activity.

Studies have demonstrated a distinct linear relationship between the lipophilicity of these compounds and their ability to inhibit photosynthesis nih.govsciforum.net. The photosynthesis-inhibiting activity, expressed as log(1/IC₅₀), shows a linear increase with rising lipophilicity (expressed as log k) nih.govsciforum.net. This suggests that the ability of these molecules to partition into the lipid-rich thylakoid membranes of chloroplasts, where the photosynthetic machinery resides, is a key factor driving their inhibitory effect.

The most potent inhibitors of photosynthesis within this class of compounds tend to have log k values around 1.2 nih.gov. For example, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide (IC₅₀ = 7.4 µmol/L) and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide (IC₅₀ = 13.4 µmol/L) were among the most active photosynthesis inhibitors in a studied series nih.govnih.gov. This strong positive correlation underscores the importance of lipophilicity for this specific biological activity, where partitioning into a lipid environment is paramount for reaching the target site.

Photosynthesis-Inhibiting Activity and Lipophilicity of Selected N-Benzylpyrazine-2-carboxamides
CompoundLipophilicity (log k)Photosynthesis Inhibition IC₅₀ (µmol/L)
5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamideN/A7.4
5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamideN/A13.4

Comparative SAR with Related Pyrazine Derivatives (e.g., N-phenylpyrazine-2-carboxamides)

A comparative analysis of the structure-activity relationships of N-benzylpyrazine-2-carboxamides with the closely related N-phenylpyrazine-2-carboxamides provides valuable insights into the structural requirements for biological activity. The primary difference between these two series is the presence of a methylene (-CH₂-) linker in the N-benzyl analogues nih.govsciforum.net.

The development of N-benzylpyrazine-2-carboxamides was often guided by previous findings from the N-phenyl series, which served as a template for understanding the influence of various substituents on the aromatic rings nih.gov. However, the introduction of the methylene bridge has a profound impact on antimycobacterial potency. As discussed in section 3.3.3, the more rigid structure of N-phenylpyrazine-2-carboxamides is significantly more conducive to antimycobacterial activity than the flexible structure of the N-benzyl derivatives nih.gov. For instance, many N-phenyl-5-chloropyrazine-2-carboxamides exhibit MIC values against M. tuberculosis in the low micromolar range (1.56–6.25 µg/mL), whereas their N-benzyl counterparts are considerably less active (MIC 12.5–25 µg/mL) nih.gov. This suggests that the direct connection of the nitrogen atom to the phenyl ring is a critical feature for potent antimycobacterial action in this scaffold.

Conversely, when considering photosynthesis-inhibiting activity, both classes of compounds show a dependence on lipophilicity. However, direct comparisons of potency can vary. For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide (an N-phenyl derivative) showed high PET inhibition with an IC₅₀ of 43.0 µmol/L nih.gov. In the N-benzyl series, compounds like 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide exhibited even higher potency (IC₅₀ = 7.4 µmol/L) nih.gov. This indicates that for herbicidal activity, the increased flexibility and specific lipophilic profile conferred by the methylene bridge in the N-benzyl structure may be advantageous, unlike in the case of antimycobacterial activity where rigidity is favored.

Investigations into Biological Activities of N Benzylpyrazine 2 Carboxamide Derivatives Non Clinical Focus

Antimycobacterial Activity Studies

Derivatives of N-benzylpyrazine-2-carboxamide have been systematically evaluated for their ability to inhibit the growth of mycobacteria, a genus of bacteria that includes the causative agent of tuberculosis.

Numerous studies have synthesized and tested series of this compound derivatives against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv. In one study, a series of 3-substituted N-benzylpyrazine-2-carboxamides were prepared. mdpi.com From this series, the 3-chloro derivatives showed limited efficacy, with only 3-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide exhibiting significant activity, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. mdpi.com However, a related series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, which were initially side products of the synthesis, proved to be more potent. mdpi.comnih.gov The most effective compounds in this latter series were N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, both demonstrating an MIC of 12.5 µg/mL against M. tuberculosis H37Rv. mdpi.comnih.gov

Another investigation into substituted N-benzylpyrazine-2-carboxamides found that compounds with a chlorine atom at the C(6) position and a tert-butyl group at the C(5) position of the pyrazine (B50134) ring were particularly effective. nih.gov The most active derivatives in this series against M. tuberculosis were 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide, and 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, all of which had MIC values of 6.25 µg/mL. nih.gov

Furthermore, a series of alkylamino derivatives of this compound also showed promising results. rsc.org The 6-chloro and 5-chloro derivatives displayed higher activity against M. tuberculosis H37Rv than the parent compounds, with the most active derivatives achieving MIC values in the range of 4.6–10 μM. rsc.org

Table 1: Antimycobacterial Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv
Compound NameDerivative SeriesMIC (µg/mL)Reference
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide3-Benzylamino12.5 mdpi.comnih.gov
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide3-Benzylamino12.5 mdpi.comnih.gov
3-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide3-Chloro25 mdpi.com
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide5-tert-Butyl-6-chloro6.25 nih.govresearchgate.net
6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6-Chloro6.25 nih.gov
5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide5-tert-Butyl-6-chloro6.25 nih.gov

The activity of these derivatives has also been assessed against various MOTTs. The series of 3-substituted N-benzylpyrazine-2-carboxamides were found to be inactive against M. kansasii and M. avium at the highest tested concentrations. mdpi.com However, some compounds from the N-benzyl-3-chloropyrazine-2-carboxamide series showed modest activity against the fast-growing M. smegmatis, with five compounds recording an MIC of 125 µg/mL. mdpi.com

In contrast, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated significant activity against the tested MOTTs, including M. kansasii and M. avium, which are typically not susceptible to the parent compound, pyrazinamide (B1679903). nih.gov This suggests that specific substitutions on the pyrazine and benzyl (B1604629) rings are crucial for broad-spectrum antimycobacterial activity. nih.gov

Table 2: Activity of Selected this compound Derivatives against MOTTs
Compound NameMycobacterial StrainActivity (MIC)Reference
N-benzyl-3-chloropyrazine-2-carboxamides (various)M. smegmatis125 µg/mL mdpi.com
3-substituted N-benzylpyrazine-2-carboxamides (entire series)M. kansasiiInactive mdpi.com
3-substituted N-benzylpyrazine-2-carboxamides (entire series)M. aviumInactive mdpi.com
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideM. kansasiiActive (MIC not specified) nih.gov
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideM. aviumActive (MIC not specified) nih.gov

A critical area of investigation is the efficacy of new compounds against drug-resistant mycobacteria. Studies on alkylamino derivatives of this compound have shown that these compounds are not only active against the standard H37Rv strain but also against drug-resistant strains of M. tuberculosis. rsc.orgresearchgate.net The most active compounds, typically those with hexyl to octylamino substitutions, demonstrated activity comparable to the first-line anti-TB drug isoniazid (B1672263) against these resistant strains. researchgate.net

Antibacterial Activity Assessments

In addition to their antimycobacterial properties, this compound derivatives have been screened for broader antibacterial activity.

Certain series of these compounds have shown notable activity against Gram-positive bacteria. nih.gov In the series of 3-chloro-N-benzylpyrazine-2-carboxamides, interesting activity was observed against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and S. epidermidis. mdpi.comnih.gov The most active compound was 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, which had an MIC of 7.81 μM against S. aureus and 15.62 μM against S. epidermidis. mdpi.comnih.gov Another compound, with a 4-OCH3 substitution, was the most effective against MRSA, with an MIC of 62.5 μM. nih.gov

Alkylamino derivatives also exhibited activity against Gram-positive bacteria, including MRSA, with the best-performing compound having an MIC of 7.8 μM. researchgate.net Conversely, a separate study on a different series of twelve N-benzylpyrazine-2-carboxamides found that none of the compounds showed any activity against the tested bacterial strains. nih.gov This highlights the high degree of structural specificity required for antibacterial effects.

Table 3: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
Compound NameBacterial StrainMIC (µM)Reference
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideStaphylococcus aureus7.81 mdpi.comnih.gov
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideStaphylococcus epidermidis15.62 mdpi.comnih.gov
3a (R1,2 = 4-OCH3)MRSA62.5 nih.gov
Most active alkylamino derivativeMRSA7.8 researchgate.net

The activity of this compound derivatives against Gram-negative bacteria appears to be significantly more limited. Most studies report that the tested compounds were inactive against the Gram-negative strains evaluated. nih.govresearchgate.net For instance, the alkylamino derivatives were found to be completely unsusceptible to the Gram-negative strains tested. researchgate.net However, a specific study focusing on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives found potent activity against extensively drug-resistant (XDR) Salmonella Typhi, a Gram-negative bacterium. mdpi.com One derivative, in particular, showed a strong antibacterial effect with an MIC of 6.25 mg/mL against this clinically important pathogen. mdpi.com This suggests that while most derivatives are inactive, specific structural modifications might confer activity against certain Gram-negative bacteria.

Antifungal Activity Evaluations

Derivatives of this compound have been the subject of in vitro antifungal activity screening against a variety of fungal strains. These studies have identified certain structural features that contribute to their efficacy, particularly against dermatophytes such as Trichophyton mentagrophytes.

Efficacy against Fungal Strains (e.g., Trichophyton mentagrophytes)

Research has demonstrated that specific substitutions on both the pyrazine and benzyl rings of the this compound scaffold can confer notable antifungal activity. For instance, a series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their antifungal effects. Within this series, compounds with higher lipophilicity, particularly those with chlorine substitutions at the 3 and 4 positions of the benzene (B151609) ring, exhibited weak antifungal activity. One of the more active compounds identified was 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, which showed a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L against T. mentagrophytes mdpi.com.

Further studies on this compound derivatives have also highlighted the importance of specific substituents for antifungal potency. In one study, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide and 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide displayed moderate in vitro antifungal activity against T. mentagrophytes, with MIC values of 15.62 µmol/L and 62.5 µmol/L, respectively nih.gov. These findings underscore the potential of halogen and trifluoromethyl groups in enhancing the antifungal properties of this class of compounds.

Antifungal Activity of this compound Derivatives against Trichophyton mentagrophytes

CompoundMinimum Inhibitory Concentration (MIC) (µmol/L)Reference
5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide15.62 nih.gov
6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide62.5 nih.gov
6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide62.5 mdpi.com
Fluconazole (B54011) (Standard)1.95 nih.gov

Photosynthesis-Inhibiting Activity

A significant area of investigation for this compound derivatives has been their ability to interfere with the process of photosynthesis in plants. These studies have primarily utilized isolated chloroplasts from Spinacia oleracea L. (spinach) to elucidate the mechanism and extent of this inhibition.

Inhibition of Photosynthetic Electron Transport in Plant Chloroplasts (e.g., Spinacia oleracea L.)

Several this compound derivatives have been identified as potent inhibitors of photosynthetic electron transport (PET). The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit PET by 50%.

In a study of substituted N-benzylpyrazine-2-carboxamides, 3-(3,4-dichlorobenzylamino)-pyrazine-2-carboxamide was found to be a highly active inhibitor of PET in spinach chloroplasts, with an IC50 value of 2.2 µmol/L sciforum.net. This level of activity is comparable to the commercial herbicide Diuron (DCMU), which has a reported IC50 of 1.9 µmol/L sciforum.net. Other derivatives, such as 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide, also demonstrated significant PET inhibition with IC50 values of 7.4 µmol/L and 13.4 µmol/L, respectively nih.gov. Another related compound, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, showed an even higher PET inhibition with an IC50 value of 43.0 µmol/L mdpi.com. The lipophilicity of these compounds appears to play a role in their inhibitory activity, with a general trend of increasing activity with increasing lipophilicity observed sciforum.net.

Photosynthetic Electron Transport (PET) Inhibition in Spinacia oleracea L. Chloroplasts by this compound Derivatives

CompoundIC50 (µmol/L)Reference
3-(3,4-dichlorobenzylamino)-pyrazine-2-carboxamide2.2 sciforum.net
5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide7.4 nih.gov
5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide13.4 nih.gov
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide43.0 mdpi.com
Diuron (DCMU) (Standard)1.9 sciforum.net

Identification as Photosystem II Inhibitors

The mechanism by which this compound derivatives inhibit photosynthetic electron transport has been pinpointed to Photosystem II (PS II) nih.govucanr.eduunl.eduumn.edu. These compounds act by binding to proteins within the PS II complex located in the thylakoid membranes of chloroplasts ucanr.eduunl.edu. This binding event disrupts the normal flow of electrons, thereby halting the fixation of carbon dioxide and the production of energy necessary for plant growth ucanr.eduunl.edu.

More detailed mechanistic studies have revealed that the site of inhibition within PS II can vary depending on the specific derivative. Some pyrazinamide derivatives have been found to interact with the D2 protein on the donor side of PS II nih.gov. Others appear to act on the acceptor side of PS II, in the electron transport chain between the primary electron donor P680 and the plastoquinone (B1678516) QB nih.gov. This targeted inhibition of PS II is a common mode of action for many commercial herbicides ucanr.eduumn.edu.

Elicitor Activity in Plant Cell Cultures

Beyond their inhibitory activities, certain this compound derivatives have been investigated for their ability to act as abiotic elicitors in plant cell cultures. Elicitors are compounds that can stimulate the production of secondary metabolites in plants, which often have valuable medicinal or industrial properties.

Induction of Flavonolignan Production (e.g., Taxifolin (B1681242), Silychristin (B192383) in Silybum marianum)

Substituted pyrazinecarboxamides have been shown to be effective elicitors of flavonolignan production in in vitro cultures of Silybum marianum (milk thistle). The primary flavonolignans of interest in this plant are silybin, silydianin (B192384), and silychristin, collectively known as silymarin (B1681676), as well as the precursor flavonoid, taxifolin.

One study demonstrated that N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide is a good elicitor for the production of taxifolin and silychristin in S. marianum cultures nih.gov. The application of this compound at a concentration of 3.292 × 10⁻⁴ mol/L led to a notable increase in the production of these compounds, with silychristin being the most abundant flavonolignan produced nih.gov.

Another investigation found that 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide was an effective elicitor of both flavonolignans and taxifolin nih.govnih.gov. In suspension cultures of S. marianum, a 24-hour application of this compound at a concentration of 1.159 × 10⁻³ mol/L induced the maximum content of silydianin (0.11%) nih.govnih.gov. In callus cultures, a 168-hour application at a concentration of 1.159 × 10⁻⁴ mol/L resulted in a maximum silymarin complex content of 0.08%, which included silydianin (0.03%), silychristin (0.01%), and isosilybin (B7881680) A (0.04%) nih.govnih.gov.

Furthermore, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide has also been identified as a potent elicitor. In callus cultures of S. marianum, this compound significantly increased the production of both flavonolignans and taxifolin. An increased production of silychristin was observed after only 6 hours of elicitation with this compound at a concentration of 2.95 × 10⁻⁴ mol/L, resulting in a silychristin content that was two times higher than the control sample.

Elicitor Activity of Pyrazinecarboxamide Derivatives in Silybum marianum Cultures

CompoundCulture TypeConcentration (mol/L)DurationEffectReference
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamideSuspension & Callus3.292 × 10⁻⁴24-48 hoursGood elicitor of taxifolin and silychristin nih.gov
5-(2-hydroxybenzoyl)-pyrazine-2-carboxamideSuspension1.159 × 10⁻³24 hoursMaximum silydianin content (0.11%) nih.govnih.gov
5-(2-hydroxybenzoyl)-pyrazine-2-carboxamideCallus1.159 × 10⁻⁴168 hoursMaximum silymarin complex (0.08%) nih.govnih.gov
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamideCallus2.95 × 10⁻⁴6 hours2-fold increase in silychristin

Enhancement of Flavonoid Production (e.g., Rutin (B1680289) in Fagopyrum esculentum)

Investigations into the biological activities of this compound derivatives have revealed their potential as elicitors to enhance the production of valuable secondary metabolites in plants. One notable area of this non-clinical research has been the application of these compounds to in vitro cultures of common buckwheat (Fagopyrum esculentum) to stimulate the biosynthesis of flavonoids, particularly rutin. nih.govphcog.comnih.gov Fagopyrum esculentum is a well-known source of this bioactive flavonoid, which is recognized for its antioxidant properties. nih.govresearchgate.net

A specific derivative, 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide, has been the subject of studies to assess its efficacy in increasing rutin content in both callus and suspension cultures of Fagopyrum esculentum. nih.govphcog.comnih.gov The findings from these in vitro experiments indicate that this this compound derivative can significantly influence the production of rutin, although the effect is dependent on the type of culture, the concentration of the compound applied, and the duration of exposure.

In callus cultures of Fagopyrum esculentum, the application of 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide led to a marked increase in rutin production. nih.gov The most significant enhancement was observed at specific time points following the introduction of the elicitor. For instance, the highest concentration tested (3.3756 × 10⁻³ mol/L) resulted in the peak production of rutin at 24 hours and 168 hours after application. nih.govphcog.comnih.gov A lower concentration (3.3756 × 10⁻⁴ mol/L) also demonstrated a positive effect, with increased rutin levels detected at 24, 48, and 72 hours post-treatment. nih.govphcog.comnih.gov

Conversely, the response in suspension cultures was less pronounced. nih.gov While an increase in rutin content was observed, the magnitude of this enhancement was not as substantial as that seen in the callus cultures. The maximum production of rutin in suspension cultures was recorded 168 hours after treatment with a concentration of 3.3756 × 10⁻⁴ mol/L. nih.gov Higher concentrations in suspension cultures only slightly increased rutin content at 48 and 72 hours. nih.gov These findings suggest that 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide is a more effective elicitor for rutin production in the less differentiated callus cultures compared to the suspension cultures of Fagopyrum esculentum. nih.govphcog.comnih.gov

The research highlights the potential of using synthetic pyrazine carboxamide derivatives as a strategy to boost the yield of medicinally important flavonoids like rutin from plant in vitro systems. nih.govphcog.com

Detailed Research Findings on Rutin Production in Fagopyrum esculentum Callus Cultures

The following table summarizes the observed effects of different concentrations of 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide on rutin production in callus cultures of Fagopyrum esculentum at various time points.

Concentration (mol/L)Time (hours)Effect on Rutin Production
3.3756 × 10⁻³24Highest production recorded (0.680 mg/g DW)
3.3756 × 10⁻³168Highest production recorded (1.280 mg/g DW)
3.3756 × 10⁻⁴24Increased rutin production
3.3756 × 10⁻⁴48Increased rutin production
3.3756 × 10⁻⁴72Increased rutin production
3.3756 × 10⁻⁵12Increased rutin production
3.3756 × 10⁻⁵24Increased rutin production

Detailed Research Findings on Rutin Production in Fagopyrum esculentum Suspension Cultures

The data below illustrates the impact of 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide on rutin production in suspension cultures of Fagopyrum esculentum.

Concentration (mol/L)Time (hours)Effect on Rutin Production
3.3756 × 10⁻³48Slightly increased rutin content (0.040 mg/g DW)
3.3756 × 10⁻³72Slightly increased rutin content (0.040 mg/g DW)
3.3756 × 10⁻⁴168Maximum rutin production detected
3.3756 × 10⁻⁵Not specifiedDid not significantly affect rutin production

Mechanistic Insights and Molecular Interactions

Proposed Mechanisms of Action against Mycobacterial Targets

The primary mechanisms proposed for N-benzylpyrazine-2-carboxamide involve the inhibition of enzymes essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall.

A significant proposed mechanism of action for this compound derivatives is the inhibition of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA). mdpi.com This enzyme is a vital component of the type-II fatty acid synthase (FAS-II) system, responsible for the elongation of fatty acid precursors required for mycolic acid biosynthesis. nih.gov InhA is also the primary target for the frontline anti-tuberculosis drug isoniazid (B1672263). nih.gov

Molecular docking studies suggest that various N-benzylpyrazine-2-carboxamides can act as direct inhibitors of InhA. nih.gov The proposed binding interaction involves the formation of a hydrogen bond network between the carbonyl oxygen of the compound's carboxamide moiety and the tyrosine residue at position 158 (Tyr158) within the enzyme's active site. An additional hydrogen bond is predicted with the 2'-OH of the ribose of the NAD+ cofactor. This interaction pattern is characteristic of many direct InhA inhibitors. nih.gov The antimycobacterial activity of several this compound derivatives against M. tuberculosis H37Rv has been documented, with some compounds showing significant efficacy. mdpi.comnih.gov

Compound NameSubstituentsMIC against M. tuberculosis H37Rv (µg/mL)Reference
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamideR1, R2 = 2-CH₃12.5 mdpi.com
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamideR1, R2 = 3,4-diCl12.5 mdpi.com
6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6-Cl, 4-OCH₃6.25 mdpi.com
5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide5-tBu, 6-Cl, 3-CF₃6.25 mdpi.com
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide5-tBu, 6-Cl, 4-OCH₃6.25 mdpi.com

Another potential target for this class of compounds is the type-I fatty acid synthase (FAS-I) of Mycobacterium tuberculosis. While the FAS-II system elongates fatty acids, the FAS-I system is responsible for their de novo synthesis. mdpi.com The parent compound, pyrazinamide (B1679903) (PZA), and its active metabolite, pyrazinoic acid (POA), have been shown to inhibit FAS-I. mdpi.comdrugbank.com Furthermore, PZA analogs such as 5-chloropyrazinamide have been confirmed as FAS-I inhibitors. mdpi.commdpi.com

Given that this compound is a derivative of PZA, it is plausible that it or its metabolites could also disrupt FAS-I function. This disruption would inhibit the synthesis of new fatty acids required for bacterial growth, replication, and the production of mycolic acids, ultimately interfering with cell membrane synthesis. mdpi.comdrugbank.com

While InhA and FAS-I are the most prominently discussed targets for pyrazinamide analogs, research into the active form of the parent compound, pyrazinoic acid (POA), suggests other potential mechanisms. One such target is the ribosomal protein S1 (RpsA), which is involved in a process called trans-translation that helps rescue stalled ribosomes. mdpi.comdrugbank.com Inhibition of RpsA by POA could explain the ability of pyrazinamide to eliminate dormant mycobacteria. drugbank.com Additionally, studies have identified the enzyme aspartate decarboxylase (PanD), a key component of the pantothenate (Vitamin B5) biosynthesis pathway, as a target of POA. researchgate.netnih.gov The accumulation of POA has also been suggested to disrupt membrane potential and interfere with cellular energy production, particularly in the acidic environments where persistent mycobacteria reside. mdpi.comdrugbank.com Although these mechanisms have not been directly confirmed for this compound, they represent potential areas of investigation for its antimycobacterial activity.

Enzyme Target Identification and Characterization

The characterization of how this compound and its derivatives bind to their enzyme targets is crucial for understanding their inhibitory action and for the rational design of more potent compounds.

Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors. For instance, the derivative N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide was successfully docked into several different conformations of the InhA enzyme. nih.gov The ability of the compound to fit within the binding site, even in sterically demanding forms, highlights its potential as an inhibitor. The selection of an appropriate enzyme conformation, particularly one with an open active site, was found to be critical for successful docking and prediction of binding interactions. mdpi.com These computational models demonstrate that this compound derivatives are capable of adopting poses and mimicking the interactions of known, potent InhA inhibitors. mdpi.comnih.gov

The stability of the enzyme-inhibitor complex is determined by a network of molecular interactions. For this compound derivatives targeting InhA, the primary stabilizing force identified through computational analysis is a hydrogen bond network. mdpi.comnih.gov This network is predicted to involve specific residues and cofactors within the enzyme's active site.

Ligand Atom/GroupInteraction TypeEnzyme/Cofactor Atom/ResidueReference
Carboxamide Carbonyl OxygenHydrogen BondTyr158 (Side Chain Hydroxyl) nih.gov
Carboxamide Carbonyl OxygenHydrogen BondNAD+ (2'-OH of Ribose) nih.gov
Pyrazine (B50134) Ringπ-cation InteractionArg54 semanticscholar.org
Pyrazine Ring NitrogenHydrogen Bond (Acceptor)Tyr90, Thr57 semanticscholar.org

Note: Interactions involving Arg54, Tyr90, and Thr57 were identified in docking studies of pyrazinamide analogs with a different mycobacterial protein but illustrate the types of interactions the pyrazine core can form. semanticscholar.org

These ligand-protein interactions, dominated by hydrogen bonds, anchor the inhibitor within the active site, preventing the natural substrate from binding and thereby halting the enzymatic process essential for mycobacterial survival. mdpi.comnih.gov

Cellular Uptake and Intracellular Fate in Microbial Systems

The cellular uptake and intracellular fate of this compound in microbial systems, particularly in mycobacteria, are understood primarily through the well-established mechanism of its structural analog, pyrazinamide (PZA). It is proposed that this compound, similar to PZA, enters the mycobacterial cell primarily through passive diffusion nih.gov. This process is facilitated by the lipophilic character of the mycobacterial cell wall, which allows for the transit of uncharged molecules across the membrane. Increased lipophilicity of this compound derivatives has been suggested to be beneficial for permeation of this highly lipophilic envelope researchgate.net.

Once inside the mycobacterial cell, this compound is thought to act as a prodrug. It is believed to be activated by a bacterial enzyme, analogous to the activation of PZA by the enzyme pyrazinamidase (PZase), which is a nicotinamidase. This enzyme converts PZA into its active form, pyrazinoic acid (POA) nih.govresearchgate.net. Following this model, it is hypothesized that this compound is similarly hydrolyzed to pyrazinoic acid and a benzylamine (B48309) moiety. The accumulation of the acidic pyrazinoic acid inside the mycobacterial cell is a key aspect of its antimycobacterial effect. Under the acidic conditions often found in the mycobacterial environment, the protonated form of POA (HPOA) is thought to re-enter the bacilli and accumulate due to an inefficient efflux pump, leading to intracellular acidification and disruption of cellular functions researchgate.net.

The intracellular accumulation of pyrazinoic acid is believed to lower the internal pH of the mycobacterial cell. This acidification can inhibit membrane transport and lead to a depletion of energy, ultimately resulting in cell death nih.gov. An alternative or complementary mechanism suggests that pyrazinoic acid may inhibit the fatty acid synthase-I (FAS-I) system in Mycobacterium tuberculosis. This inhibition would disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall nih.gov. Molecular docking studies have suggested that various N-benzylpyrazine-2-carboxamides could be potential inhibitors of mycobacterial enoyl-ACP-reductase (InhA), an essential enzyme in mycolic acid synthesis mdpi.com.

Information regarding the cellular uptake and intracellular fate of this compound in other microbial systems, such as fungi, is less defined. While some derivatives have shown antifungal activity, the specific mechanisms of uptake and action within fungal cells have not been extensively elucidated in the reviewed literature.

Selectivity in Biological Activity across Different Organism Classes

This compound and its derivatives have demonstrated a notable degree of selectivity in their biological activity, exhibiting potent effects against specific classes of microorganisms while being largely inactive against others. This selectivity is a crucial aspect of its potential as a therapeutic or research agent.

The most significant activity of this compound derivatives is observed against mycobacteria. A number of studies have reported significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains nih.govrsc.org. For instance, certain substituted N-benzylpyrazine-2-carboxamides have shown minimal inhibitory concentrations (MICs) against M. tuberculosis H37Rv that are comparable to the first-line anti-tuberculosis drug, pyrazinamide nih.gov. Some derivatives have also demonstrated activity against other mycobacterial species, such as Mycobacterium kansasii nih.gov.

In contrast to their potent antimycobacterial effects, N-benzylpyrazine-2-carboxamides have consistently shown a lack of activity against a range of other bacteria. Studies have reported that these compounds exhibited no activity against various tested bacterial strains, including both Gram-positive and Gram-negative bacteria nih.govnih.gov. This indicates a high degree of selectivity for mycobacteria over other bacterial species.

The antifungal activity of this compound derivatives appears to be more variable and generally less potent than their antimycobacterial effects. Some derivatives have shown moderate in vitro antifungal activity. For example, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide was found to have the highest antifungal activity against Trichophyton mentagrophytes, although this was still less potent than the standard antifungal drug fluconazole (B54011) nih.govnih.gov. However, many other derivatives have been found to be inactive against the fungal strains tested mdpi.comrsc.org.

Interestingly, some this compound derivatives have been found to inhibit photosynthetic electron transport in spinach chloroplasts, indicating a potential for herbicidal activity nih.govsciforum.net. This activity in a plant system further underscores the diverse and selective biological effects of this class of compounds. Some pyrazine conjugates have also been investigated for their antiviral properties, with some showing potency against SARS-CoV-2 nih.gov.

The table below summarizes the selective biological activity of various this compound derivatives across different organism classes.

Compound DerivativeOrganism ClassSpecific OrganismObserved ActivityReference
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideMycobacteriaMycobacterium tuberculosisHigh (MIC = 6.25 µg/mL) nih.gov
Various N-benzylpyrazine-2-carboxamidesBacteria (Non-mycobacterial)Various strainsNone nih.govnih.gov
5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamideFungiTrichophyton mentagrophytesModerate (MIC = 15.62 µmol/L) nih.govnih.gov
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideBacteria (Gram-positive)Staphylococcus aureusModerate (MIC = 7.81 μM) nih.gov
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideBacteria (Gram-positive)Staphylococcus epidermidisModerate (MIC = 15.62 μM) nih.gov
5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamidePlantsSpinach (Spinacia oleracea) chloroplastsPhotosynthesis inhibition (IC50 = 7.4 µmol/L) nih.gov

Computational and Theoretical Chemistry of N Benzylpyrazine 2 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a receptor.

Molecular docking simulations have been employed to investigate the interactions of N-benzylpyrazine-2-carboxamide derivatives with various biological receptors. For instance, studies on 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide revealed its potential as a tyrosine kinase (TK) inhibitor. civilica.com Docking analysis showed that this compound interacts with TKs through both hydrogen bonds and hydrophobic interactions. civilica.com

In a study involving N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, docking simulations predicted its binding to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis. The simulations indicated that the compound was capable of forming hydrogen bond interactions, which are characteristic of many known inhibitors of this enzyme. nih.gov Similarly, docking of 3-amino-N-phenylpyrazine-2-carboxamide into the active sites of AXL receptor tyrosine kinase 1 (AXL1) and tyrosine kinase receptor A (TRKA) identified key interactions. civilica.com Hydrogen bonds were predicted between the compound and residues Pro672 and Met674 in AXL1, and with Met592 in TRKA. civilica.com

The binding energies, which indicate the affinity of the ligand for the receptor, have also been calculated. Lower binding energy values suggest a more stable ligand-receptor complex.

Table 1: Predicted Binding Energies of this compound Derivatives with Tyrosine Kinases

Compound Target Receptor Binding Energy (kcal/mol)
3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide AXL1 -7.0
3-amino-N-phenylpyrazine-2-carboxamide AXL1 -6.3
3-amino-N-phenylpyrazine-2-carboxamide TRKA -6.8

Data sourced from molecular docking analysis. civilica.com

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org For pyrazine-2-carboxamide derivatives, this technique can be used to identify potential biological targets by docking them against a panel of known receptors. For example, derivatives of this compound have been evaluated for their potential as antimycobacterial agents. nih.govrsc.orgnih.gov Molecular docking has been specifically used to explore their inhibitory potential against enzymes crucial for mycobacterial survival, such as enoyl-ACP-reductase. nih.gov This target-based screening helps in prioritizing compounds for further experimental testing and in understanding their mechanism of action at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic structure, reactivity, and vibrational frequencies. ikm.org.mymdpi.comsemanticscholar.org

DFT calculations are used to determine various electronic properties and reactivity descriptors. mdpi.comsemanticscholar.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A smaller energy gap suggests that the molecule is more reactive. semanticscholar.org

For related pyrazine (B50134) carboxamide structures, DFT calculations have been used to compute several quantum chemical parameters that describe their reactivity. mdpi.comsemanticscholar.orguantwerpen.be These parameters include ionization potential, electron affinity, chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). mdpi.comuantwerpen.bechemrxiv.org Analysis of the molecular electrostatic potential (MEP) map helps to identify the sites within the molecule that are prone to electrophilic and nucleophilic attacks. researchgate.netijsrst.com

Table 2: Representative Quantum Chemical Parameters for a Pyrazine Carboxamide Derivative

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -8.6213
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -6.1192
Energy Gap (ΔE) ELUMO - EHOMO 2.5021
Ionization Potential (I) -EHOMO 8.6213
Electron Affinity (A) -ELUMO 6.1192
Hardness (η) (I - A) / 2 1.2511
Chemical Potential (µ) - (I + A) / 2 -7.3703
Electrophilicity (ω) µ² / 2η 21.710

Values are for 3-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide (CMBAPC) as a representative example. uantwerpen.be

Natural Bond Orbital (NBO) analysis is another technique used to study hyper-conjugative interactions and charge delocalization within the molecule, providing insights into its stability. chemrxiv.orgresearchgate.net

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. ijsrst.com These theoretical predictions are then compared with experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to make precise vibrational assignments for the observed spectral bands. researchgate.netresearchgate.net The potential energy distribution (PED) is calculated to determine the contribution of individual internal coordinates to each normal mode of vibration. chemrxiv.orgresearchgate.net

For this compound and its derivatives, characteristic vibrational modes include N-H stretching, C=O stretching of the amide group, and various stretching and bending modes of the pyrazine and benzyl (B1604629) rings. nih.govmdpi.com For example, in a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations were used alongside FT-IR and FT-Raman spectroscopy to assign the vibrational wavenumbers. chemrxiv.orgresearchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) for this compound and Related Structures

Vibrational Mode Functional Group Typical Experimental FT-IR (cm⁻¹) Typical Experimental FT-Raman (cm⁻¹) Typical Calculated DFT (cm⁻¹)
N-H Stretch Amide (-CONH-) 3299 - 3387 - ~3296
C=O Stretch Amide (-CONH-) 1660 - 1672 - -
C-H Stretch Aromatic Ring ~3100 ~3100 ~3100
C-N Stretch Amide - ~1192 ~1195
CH₂ Wagging Methylene (B1212753) Bridge ~1282 - ~1288
CH₂ Scissoring Methylene Bridge ~1428 ~1433 ~1438

Data compiled from studies on this compound derivatives and similar compounds. uantwerpen.benih.govmdpi.comesisresearch.org

Quantum Chemical Analyses

Quantum chemical analyses encompass a range of computational methods, including DFT, to investigate the fundamental properties of molecules. These analyses provide a deep understanding of the molecule's behavior at the atomic and electronic levels.

Frontier Molecular Orbital (FMO) analysis, focusing on the HOMO and LUMO, is fundamental to understanding electronic transitions and reactivity. uantwerpen.be The distribution and energy of these orbitals indicate the electron-donating and electron-accepting capabilities of different parts of the molecule. This information is critical for predicting how this compound might interact with other molecules and participate in chemical reactions. mdpi.comsemanticscholar.org

Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution and predict sites of chemical reactivity. ijsrst.com For pyrazine carboxamides, MEP maps help identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net

Furthermore, quantum chemical methods are used to calculate other properties such as bond dissociation energies (BDE) and radial distribution functions (RDF), which can provide insights into the molecule's stability and its interactions in different environments, such as its susceptibility to autoxidation or hydrolysis. chemrxiv.orgresearchgate.net These comprehensive analyses are crucial for rational drug design and for understanding the structure-activity relationships of this compound and its analogues.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative description of donor-acceptor interactions, which are fundamental to understanding molecular stability and reactivity.

In molecules similar to this compound, such as other pyrazine-2-carboxamide derivatives, NBO analysis has been employed to investigate hyperconjugative interactions. chemrxiv.org These interactions involve the transfer of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The stabilization energy (E(2)) associated with these interactions is a key indicator of their strength.

For a molecule like this compound, significant donor-acceptor interactions are expected to occur between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma and pi bonds. For instance, the interaction between the lone pair of a pyrazine nitrogen atom (donor) and the antibonding π* orbital of the C=C bond within the pyrazine ring (acceptor) contributes to the aromatic stability of the ring. Similarly, intramolecular hydrogen bonding can be analyzed through the interaction between a lone pair on the carbonyl oxygen and the antibonding σ* orbital of the N-H bond of the amide group.

HOMO-LUMO Energy Gap and Molecular Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. irjweb.com The HOMO-LUMO energy gap can be correlated with the bioactivity of a molecule, as it reflects its ability to participate in charge transfer interactions. irjweb.com

For pyrazine derivatives, the HOMO-LUMO energy gap has been shown to be a valuable descriptor in understanding their electronic properties and reactivity. semanticscholar.org In a study on a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gap was found to be in the range of 4.21–4.93 eV. semanticscholar.org The compound with the lowest energy gap was identified as the most reactive, while those with higher energy gaps were considered more stable. semanticscholar.org

While the precise HOMO-LUMO energy gap for this compound has not been reported, computational studies on analogous structures can provide an estimate. It is anticipated that substitutions on either the pyrazine or the benzyl ring would modulate the HOMO and LUMO energy levels, thereby altering the energy gap and influencing the molecule's stability and reactivity profile.

Table 1: Key Molecular Orbital Concepts

TermDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA larger gap indicates higher stability and lower reactivity. A smaller gap suggests higher reactivity and lower stability. irjweb.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules like this compound and their interactions with biological macromolecules.

Investigation of Ligand-Protein Complex Dynamics

MD simulations are instrumental in understanding the dynamic interactions between a ligand and its protein target. While static docking studies can predict the binding pose of a ligand in the active site of a protein, MD simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the protein.

For derivatives of this compound, molecular docking studies have suggested potential interactions with mycobacterial enoyl-ACP-reductase (InhA), a key enzyme in mycolic acid biosynthesis. mdpi.com These studies predicted that the carbonyl oxygen of the carboxamide moiety could form hydrogen bonds with key residues in the active site, such as Tyr158. mdpi.com

An MD simulation of such a ligand-protein complex would allow for the assessment of the stability of these predicted interactions over time. It would also reveal how the ligand and protein adapt to each other's presence, providing insights into the binding affinity and the mechanism of inhibition. The simulation can track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex and analyze the hydrogen bond network and other non-covalent interactions that contribute to binding.

Conformational Analysis and Flexibility Studies

This compound possesses several rotatable bonds, which allows it to adopt a variety of conformations in solution. MD simulations can be used to explore the conformational landscape of the molecule and identify the most populated and energetically favorable conformations.

Understanding the conformational preferences of this compound is crucial, as the bioactive conformation (the conformation it adopts when bound to its target) may not be the lowest energy conformation in solution. Conformational analysis can also shed light on the molecule's flexibility, which can influence its ability to bind to a protein's active site. For instance, a more flexible molecule may be able to adapt its shape to fit into a binding pocket more readily. The flexibility of different regions of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom over the course of the simulation.

In Silico Modeling for Structure-Activity Relationship Prediction

In silico modeling plays a pivotal role in modern drug discovery by establishing a relationship between the chemical structure of a compound and its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this, aiming to develop mathematical models that can predict the activity of new compounds based on their physicochemical properties or structural features.

For this compound and its derivatives, the primary focus of SAR studies has been on their antimycobacterial activity. nih.govsciforum.net These studies have explored the impact of various substituents on both the pyrazine and benzyl rings on the biological activity. nih.gov The goal is to identify the structural features that are crucial for activity and to use this knowledge to design more potent analogs. nih.govsciforum.net

QSAR models for pyrazine derivatives often employ a range of molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. semanticscholar.org By correlating these descriptors with the observed biological activity of a series of compounds, a predictive model can be built. For instance, studies on substituted N-benzylpyrazine-2-carboxamides have investigated the influence of lipophilicity on their antimycobacterial and photosynthesis-inhibiting activities. sciforum.net

Prediction of Absorption and Distribution Characteristics (Excluding Human Metabolism)

For this compound, several physicochemical properties that influence its absorption and distribution can be calculated using computational tools. These properties are often used to assess the "drug-likeness" of a molecule and its potential for oral bioavailability.

Key predicted properties for this compound include:

Molecular Weight: The molecular weight of this compound is 213.23 g/mol . nih.gov

Lipophilicity (logP): The logarithm of the octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. A computed value, XLogP3-AA, for this compound is 0.9. nih.gov This value suggests a moderate degree of lipophilicity, which is often favorable for membrane permeability.

Topological Polar Surface Area (TPSA): The TPSA is the sum of the surface areas of polar atoms in a molecule. It is a good predictor of passive molecular transport through membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to cross biological membranes. This compound has one hydrogen bond donor and three hydrogen bond acceptors.

Rotatable Bonds: The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding to targets and membrane permeability.

These descriptors can be used in conjunction with established models, such as Lipinski's Rule of Five, to predict the oral bioavailability of this compound.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight213.23 g/mol PubChem nih.gov
XLogP3-AA0.9PubChem nih.gov
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem

Advanced Characterization and Analytical Techniques in N Benzylpyrazine 2 Carboxamide Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the molecular characterization of N-benzylpyrazine-2-carboxamide, providing detailed information about its atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its analogues. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H-NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in substituted N-benzylpyrazine-2-carboxamides, characteristic signals include singlets for the pyrazine (B50134) ring protons (H3, H5/H6), a broad singlet or triplet for the amide proton (NH), a doublet for the methylene (B1212753) protons (NCH₂), and multiplets for the protons on the benzyl (B1604629) ring.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., carbonyl, aromatic, aliphatic).

The chemical shifts (δ), reported in parts per million (ppm), are benchmarked against a reference standard, typically tetramethylsilane (B1202638) (TMS). The specific chemical shifts for various derivatives provide a fingerprint for each unique structure.

Table 1: ¹H-NMR Spectroscopic Data for Selected this compound Derivatives

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. This analysis is a critical step in the characterization of newly synthesized compounds, as it offers a direct comparison between the experimentally determined composition and the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values is a strong indicator of the compound's purity.

In the study of this compound derivatives, elemental analysis is routinely performed to confirm that the target molecule has been successfully synthesized. For instance, in the synthesis of various substituted analogues, researchers compare the theoretical and experimental percentages of C, H, and N. The molecular formula for the parent this compound is C₁₂H₁₁N₃O.

Theoretical Elemental Composition of this compound (C₁₂H₁₁N₃O):

Carbon (C): 67.59%

Hydrogen (H): 5.20%

Nitrogen (N): 19.71%

Oxygen (O): 7.50%

Experimental data from related, substituted compounds demonstrate the practical application of this technique. For example, for 3-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide (C₁₃H₁₂ClN₃O), the calculated values were C: 59.66%, H: 4.62%, N: 16.06%, which were in close agreement with the found values of C: 59.69%, H: 4.91%, N: 15.85% msu.edu. Similarly, for 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide (C₁₂H₉Cl₂N₃O), the calculated percentages were C: 51.09%, H: 3.22%, N: 14.89%, and the experimental findings were C: 50.96%, H: 3.14%, N: 14.97% nih.gov. These examples underscore the utility of elemental analysis in verifying the successful synthesis and purity of this compound derivatives.

Table 1: Comparison of Calculated and Found Elemental Analysis Data for Substituted this compound Derivatives

Compound Name Molecular Formula Element Calculated (%) Found (%) Reference
3-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide C₁₃H₁₂ClN₃O₂ C 56.23 56.64 msu.edu
H 4.36 4.84 msu.edu
N 15.13 14.82 msu.edu
6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide C₁₂H₉Cl₂N₃O C 51.09 51.23 nih.gov
H 3.22 3.37 nih.gov
N 14.89 14.76 nih.gov
5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide C₁₃H₉ClF₃N₃O C 49.46 49.51 nih.gov
H 2.87 2.96 nih.gov
N 13.31 13.48 nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: determining the precise molecular weight and providing insight into the molecule's structure through its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₂H₁₁N₃O), the calculated molecular weight is approximately 213.23 g/mol miamioh.edu. The high-resolution mass spectrum would show a monoisotopic mass of 213.0902 Da miamioh.edu. The observation of this peak is the first step in confirming the compound's identity.

Upon ionization in the mass spectrometer, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is expected to occur at the weakest bonds, primarily at the amide linkage and the benzylic position.

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amide can lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z = 91) or a pyrazinecarboxamide radical.

Amide Bond Cleavage: The C-N bond of the amide is susceptible to cleavage. This can result in the formation of a pyrazinoyl cation (C₅H₃N₂O⁺, m/z = 107) or a benzylamine (B48309) radical.

McLafferty Rearrangement: While less common in this specific structure without a longer alkyl chain, rearrangements can sometimes occur, leading to unique fragment ions.

Loss of CO: A common fragmentation pathway for amides involves the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment with an m/z value 28 units less than the parent ion.

The analysis of these fragments helps to piece together the structural puzzle, confirming the connectivity of the pyrazine ring, the carboxamide group, and the benzyl moiety.

Table 2: Theoretical Fragmentation Pattern for this compound

m/z (Daltons) Proposed Ion Structure Corresponding Neutral Loss
213 [C₁₂H₁₁N₃O]⁺ Molecular Ion (M⁺)
107 [C₅H₃N₂O]⁺ C₇H₈N• (benzylamine radical)
106 [C₇H₈N]⁺ C₅H₃N₂O• (pyrazinoyl radical)
91 [C₇H₇]⁺ C₅H₄N₃O•
79 [C₅H₃N₂]⁺ C₇H₈NO•
77 [C₆H₅]⁺ C₆H₆N₃O•

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Key structural features that would be elucidated for this compound include:

Planarity: The planarity of the pyrazine and benzene (B151609) rings, as well as the amide group.

Conformation: The torsion angles defining the orientation of the benzyl group relative to the pyrazinecarboxamide core.

Intermolecular Interactions: The presence of N-H···N or N-H···O hydrogen bonds, which are common in carboxamides and play a crucial role in forming supramolecular architectures like dimers or chains sciforum.net.

Crystal Packing: How the individual molecules arrange themselves in the crystal lattice, which can be influenced by π-π stacking interactions between the aromatic rings sciforum.net.

This detailed structural information is vital for understanding the compound's physical properties and for structure-based drug design, where the precise shape of the molecule is critical for its biological activity.

Table 3: Representative Crystallographic Data for a Related Compound, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.0853 (4)
b (Å) 9.7717 (4)
c (Å) 10.5849 (4)
β (°) 108.312 (2)
Volume (ų) 1087.61 (7)
Dihedral Angle (Pyrazine/Pyridine) 61.34 (6)°

Data derived from a closely related structure to illustrate the type of information obtained from X-ray crystallography sciforum.net.


Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Current synthetic routes to N-benzylpyrazine-2-carboxamide and its derivatives predominantly rely on conventional methods, such as the aminolysis of pyrazinecarboxylic acid chlorides, as well as more modern techniques like microwave-assisted synthesis. These methods, while effective, often involve multiple steps and the use of hazardous reagents like thionyl chloride.

Future research should prioritize the development of more efficient and sustainable synthetic strategies. One promising avenue is the application of green chemistry principles. For instance, enzymatic catalysis, such as the use of lipases in a continuous-flow system, has shown potential for the synthesis of pyrazinamide (B1679903) derivatives. This approach offers advantages such as milder reaction conditions, reduced waste generation, and improved scalability. Further exploration of biocatalytic methods and the use of environmentally benign solvents could lead to more economical and eco-friendly production of this compound.

Another area ripe for investigation is the development of one-pot multicomponent reactions. These reactions, which combine multiple synthetic steps into a single operation, can significantly improve efficiency by reducing the need for intermediate purification and minimizing solvent usage. The design of novel multicomponent reactions for the direct synthesis of this compound from readily available starting materials would represent a significant advancement in the field.

Synthetic MethodKey FeaturesPotential for Improvement
Conventional Synthesis Multi-step process, often using harsh reagents.Development of milder and more efficient reagents.
Microwave-Assisted Synthesis Accelerated reaction times and improved yields.Optimization of reaction conditions for scalability.
Enzymatic Catalysis Use of biocatalysts for greener synthesis.Screening for more robust and efficient enzymes.
One-Pot Multicomponent Reactions Increased efficiency and reduced waste.Design of novel reaction pathways.

Expansion of Structure-Activity Relationship Studies to Underexplored Derivatization

Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of this compound derivatives influences their biological activity, particularly their antimycobacterial effects. Research has primarily focused on substitutions on both the pyrazine (B50134) and the benzyl (B1604629) rings. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions has been shown to modulate antimycobacterial potency.

However, there remain significant opportunities to expand SAR studies to underexplored areas of chemical space. Future research should systematically investigate a wider range of substituents on both the pyrazine and benzyl moieties. This includes exploring the impact of larger, more complex functional groups, as well as heterocyclic replacements for the benzyl ring.

Furthermore, the linker between the pyrazine and benzyl rings, currently a carboxamide group, presents an opportunity for modification. The synthesis and evaluation of bioisosteres of the amide bond could lead to compounds with improved pharmacokinetic properties, such as enhanced metabolic stability. Investigating different linker lengths and rigidities could also provide valuable insights into the optimal conformation for target binding. A systematic exploration of these underexplored derivatizations will be crucial for the rational design of more potent and selective analogs.

Deeper Elucidation of Molecular Mechanisms of Action against Specific Targets

While the antimycobacterial activity of this compound derivatives has been documented, a detailed understanding of their molecular mechanism of action remains largely speculative. Molecular docking studies have suggested that these compounds may act as inhibitors of mycobacterial enoyl-ACP-reductase (InhA), an essential enzyme in mycolic acid biosynthesis. The proposed mechanism involves the formation of hydrogen bonds between the carbonyl oxygen of the carboxamide and key residues in the InhA active site.

However, these in silico predictions require experimental validation. Future research should focus on a deeper elucidation of the molecular mechanisms of action. This could involve enzyme inhibition assays to determine the kinetics of InhA inhibition by this compound. Techniques such as isothermal titration calorimetry could be employed to directly measure the binding affinity of the compound to its putative target.

Furthermore, it is important to consider that, like its parent compound pyrazinamide, this compound may have multiple mechanisms of action. Pyrazinamide is known to be a prodrug that is converted to pyrazinoic acid, which then disrupts membrane potential and inhibits various enzymes, including fatty acid synthase I and ribosomal protein S1. Investigating whether this compound acts as a prodrug and identifying its potential metabolites and their respective targets will be crucial for a comprehensive understanding of its biological activity.

Discovery of Novel Biological Activities and Target Systems

The primary focus of research on this compound has been its antimycobacterial properties. However, preliminary studies have indicated a broader spectrum of biological activity. Some derivatives have demonstrated antifungal activity, particularly against Trichophyton mentagrophytes, as well as antibacterial activity against certain Gram-positive bacteria. Additionally, some analogs have been found to exhibit photosynthesis-inhibiting activity in spinach chloroplasts.

These initial findings suggest that the this compound scaffold may have therapeutic potential beyond the treatment of tuberculosis. Future research should involve comprehensive pharmacological screening of this compound and its derivatives against a wide range of biological targets. This could lead to the discovery of novel activities, such as antiviral, anticancer, or anti-inflammatory effects. The pyrazine ring is a common motif in many clinically used drugs with diverse applications, further supporting the potential for discovering new therapeutic uses for this compound. Repurposing this chemical scaffold for new indications could significantly expand its therapeutic utility.

Biological ActivityObserved in DerivativesPotential for Future Research
Antimycobacterial YesOptimization of potency and spectrum of activity.
Antifungal YesScreening against a broader range of fungal pathogens.
Antibacterial Yes (Gram-positive)Exploration of activity against Gram-negative bacteria.
Photosynthesis-inhibiting YesInvestigation of potential herbicidal applications.
Antiviral UnderexploredScreening against a panel of clinically relevant viruses.
Anticancer UnderexploredEvaluation against various cancer cell lines.
Anti-inflammatory UnderexploredInvestigation of effects on inflammatory pathways.

Integration of Advanced Computational Approaches for Rational Design

Computational methods have already played a role in the study of this compound, primarily through molecular docking simulations to predict binding modes with potential targets like InhA. However, the full potential of advanced computational approaches has yet to be realized in the rational design of new analogs.

Future research should integrate a wider array of computational tools to guide the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates.

Molecular dynamics simulations can provide a more dynamic picture of the interactions between this compound and its biological targets, taking into account the flexibility of both the ligand and the protein. This can lead to a more accurate prediction of binding affinities and a deeper understanding of the molecular basis of activity. Furthermore, pharmacophore modeling can be used to identify the key chemical features required for biological activity, which can then be used to design novel scaffolds with improved properties.

Development of Robust Analytical Methods for Detection and Quantification

The development of robust and validated analytical methods is essential for the preclinical and clinical development of any new therapeutic agent. While there is a lack of specific methods for the detection and quantification of this compound, a wealth of knowledge exists for its parent compound, pyrazinamide, which can be readily adapted.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used and reliable technique for the quantification of pyrazinamide in bulk drug and pharmaceutical formulations, as well as in biological matrices such as human plasma. These methods typically involve reversed-phase chromatography on a C18 column with a simple mobile phase, making them accessible and cost-effective.

For higher sensitivity and selectivity, especially in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can be developed. These methods offer lower limits of detection and quantification, making them ideal for pharmacokinetic studies. Future research should focus on the development and validation of specific HPLC-UV and LC-MS/MS methods for this compound, following international guidelines to ensure their accuracy, precision, and reliability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-benzylpyrazine-2-carboxamide derivatives?

this compound derivatives are typically synthesized via aminolysis of substituted pyrazinecarboxylic acid chlorides with benzylamines. For example, nucleophilic substitution of chlorine atoms on pyrazine rings with alkylamines (e.g., butylamine to octylamine) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) yields active antimycobacterial derivatives . Reaction optimization often involves inert atmospheres and stoichiometric control to minimize side products.

Q. How are these compounds characterized structurally?

Structural characterization employs techniques such as:

  • NMR spectroscopy (1H/13C) to confirm substitution patterns and purity.
  • X-ray crystallography to resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing planar conformations) and halogen/π-π interactions in crystal packing .
  • Mass spectrometry (HRMS) to verify molecular weights .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimycobacterial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv and drug-resistant strains (e.g., MIC = 4.6–10 μM for active derivatives) .
  • Antifungal/bacterial activity : Broth microdilution methods for strains like Trichophyton mentagrophytes (MIC = 15.62 µmol/L for active compounds) .
  • Cytotoxicity : Cell viability assays (e.g., MTT) to assess selectivity .

Advanced Research Questions

Q. How do substituent positions and electronic effects influence antimycobacterial activity?

Substituent position critically impacts activity. For example:

  • 5- and 6-chloro derivatives exhibit enhanced activity against M. tuberculosis due to improved membrane permeability or target binding .
  • 3-chloro derivatives are inactive, suggesting steric hindrance or electronic disruption of pharmacophore interactions .
  • Electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl moiety enhance antifungal activity, while bulky groups (e.g., tert-butyl) improve antimycobacterial potency .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

  • DNA/Protein interactions : Palladium(II) complexes of pyrazinecarboxamides show binding to DNA via intercalation or groove binding, validated through UV-Vis titration and fluorescence quenching. Bovine serum albumin (BSA) binding studies reveal static quenching mechanisms, suggesting complex formation .
  • Enzymatic targets : Potential inhibition of mycobacterial enzymes (e.g., fatty acid synthase II) is hypothesized but requires validation via enzymatic assays or molecular docking .

Q. How can structural modifications address activity discrepancies against drug-resistant strains?

  • Alkylamino chain elongation (e.g., from butyl to octyl) improves activity against drug-resistant M. tuberculosis by enhancing lipophilicity and membrane penetration .
  • Hybrid derivatives combining pyrazinecarboxamide with known pharmacophores (e.g., fluoroquinolones) may overcome resistance mechanisms like efflux pumps .

Q. What analytical strategies resolve contradictions in structure-activity data?

  • Comparative molecular field analysis (CoMFA) : To map steric/electrostatic requirements for activity .
  • Crystallographic data : Resolve conformational flexibility (e.g., planar vs. non-planar geometries) impacting target binding .
  • Dose-response profiling : Differentiate between bacteriostatic and bactericidal effects at varying concentrations .

Methodological Considerations

Q. What steps mitigate synthesis challenges for halogenated derivatives?

  • Regioselective halogenation : Use directing groups (e.g., amino) to control halogen placement on the pyrazine ring .
  • Microwave-assisted synthesis : Reduces reaction times and improves yields for thermally sensitive intermediates .

Q. How are supramolecular interactions leveraged in drug design?

  • Halogen bonding : Bromine substituents participate in N⋯Br interactions (3.207 Å) to stabilize crystal structures, which can mimic target binding motifs .
  • π-π stacking : Aromatic stacking (e.g., pyrazine-benzene centroid distance = 3.803 Å) informs design of intercalating agents .

Q. What in silico tools predict bioavailability and toxicity?

  • ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CNS permeability).
  • Molecular docking : Autodock Vina or Schrödinger Suite models interactions with mycobacterial targets (e.g., PanD enzyme) .

Data Contradictions and Validation

Q. Q. Why do some derivatives show species-specific activity (e.g., active against M. tuberculosis but inactive on Gram-negative bacteria)?

  • Cell wall differences : Mycobacteria’s lipid-rich cell wall enhances uptake of lipophilic derivatives, while Gram-negative outer membranes limit penetration .
  • Validation via efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide) can clarify resistance mechanisms .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy?

  • Metabolic stability assays : Liver microsome studies identify rapid degradation (e.g., esterase-mediated hydrolysis).
  • Prodrug strategies : Mask polar groups (e.g., tert-butyl esters) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzylpyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzylpyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.